molecular formula C26H23BrN2O B4757826 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide

2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide

Cat. No. B4757826
M. Wt: 459.4 g/mol
InChI Key: XUNDJFKKRQSJCH-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide, also known as BB-Q, is a synthetic compound that belongs to the quinolinecarboxamide family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.

Scientific Research Applications

2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide has shown promising results in various scientific research applications, particularly in the field of cancer research. Studies have shown that 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide has potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide has been shown to bind to the colchicine binding site of tubulin, leading to the disruption of microtubule dynamics and the induction of cell death.
Biochemical and Physiological Effects
2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide is its potential toxicity, which could limit its therapeutic applications.

Future Directions

There are several future directions for research on 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide. One potential area of research is the development of 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide derivatives with improved potency and selectivity against cancer cells. Another area of research is the investigation of the synergistic effects of 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-bromophenyl)-N-(4-butylphenyl)-4-quinolinecarboxamide and its potential therapeutic applications in the treatment of cancer.

properties

IUPAC Name

2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O/c1-2-3-7-18-12-14-21(15-13-18)28-26(30)23-17-25(19-8-6-9-20(27)16-19)29-24-11-5-4-10-22(23)24/h4-6,8-17H,2-3,7H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNDJFKKRQSJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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